Journal Name:Nucleosides, Nucleotides & Nucleic Acids
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Alkaline activation synthesis by graphite/calcite mortar and the effect of experimental conditions on compressive strength
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s41779-023-00915-6
The construction industry is an application area that has continuity all over the world and requires cheap, durable, and environmentally friendly materials. Synthesis with alkali activation includes materials that have come to the fore in the construction industry in recent years. In this study using alkali activation method, a graphite/calcite mortar was prepared by optimizing the experimental conditions and its properties were investigated. The effects of Na2SiO3/NaOH mass ratio, NaOH solution concentration, and graphite content variables on structure and compressive strength in alkaline activation synthesis were investigated. It was determined that the samples reached a compressive strength of 21 MPa at the end of 28 days when the Na2SiO3/NaOH ratio was 2 and the NaOH concentration was 10 M. In the continuation of the optimized experimental conditions, the effect of the amount of graphite on the compressive strength was examined between 5 and 100% (w/w). Structural properties of the samples were investigated by X-ray diffraction and Fourier transform infrared spectroscopy, and their morphological properties were investigated by scanning electron microscopy. It was determined that C–S–H gel was formed and samples with heterogeneous morphology were synthesized.
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Wear and high-temperature stability of TiCN-WC-Co-Cr3C2-HfC-Si3N4 cermets
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-04-19 , DOI: 10.1007/s41779-023-00874-y
This work reports the wear and high-temperature stability of TiCN-WC-Co-Cr3C2-HfC-Si3N4 cermets developed by spark plasma sintering (SPS). The addition of Si3N4 in the range of 5 wt. % to 15 wt. % in TiCN-WC-Co-Cr3C2-HfC cermet composition showed hardness of the cermets in the range of 10.2±0.05 to 11.7±0.05 GPa. Among the three cermets developed, 60TiCN-15WC-10Co-5Cr3C2-5HfC-5Si3N4 possessed a hardness value of 11.7±0.05 GPa and fracture toughness value of 15.1±3.5 MPa√m. The wear behaviour of the cermets was studied using a pin-on-disc machine with cermets as a pin on EN 31 steel counter disc material with three different sliding velocities in the range of 0.23–0.35 m/s, at a constant normal load of 20 N for a duration of 5 min. 60TiCN-15WC-10Co-5Cr3C2-5HfC-5Si3N4 cermet showed a high wear resistance at all the three sliding velocities compared to the other cermet composition. High-temperature stability of the cermets was assessed by heating the cermet samples to 600 °C, 800 °C and 1000 °C and holding them for about 4 h followed by cooling within the furnace itself. All the three cermets were stable up to 800 °C. Cermet 60TiCN-15WC-10Co-5Cr3C2-5HfC-5Si3N4 showed less affinity for oxidation after heating, and hence, it has good thermal stability than other cermet compositions.
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Characteristics of akermanite-gehlenite and diopside bioceramics derived from CaO-MgO-Al2O3-SiO2 system as a potential bone substitute material
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1007/s41779-023-00918-3
This paper describes the characteristics of akermanite-gehlenite and diopside bioceramics derived from the CaO-MgO-Al2O3-SiO2 system as a potential bone substitute material. The akermanite-gehlenite and diopside bioceramics were synthesised for 4 h at 500 rpm via the wet mechanochemical process. The resultant powder was sintered at 1050 and 1150 °C for 1 h to obtain the akermanite-gehlenite and diopside bioceramics. The bioceramic’s microstructural, physical, and mechanical properties were investigated comparatively. XRD diffraction, FTIR and scanning electron microscopy, with energy dispersive spectroscopy (SEM-EDS) analysis, were conducted to characterise the samples. The bioceramic samples’ linear shrinkage, density, porosity, and water contact angle were analysed to determine their physical properties. The mechanical properties of the samples were determined using compressive tests before and after undergoing in vitro bioactivity. The in vitro bioactivity of the bioceramic was investigated by analysing its apatite-forming ability in a simulated body fluid (SBF) at 37 °C. XRD patterns, SEM micrographs, and FTIR spectra for pellets sintered at 1050 °C indicated the presence of apatite particles on their surfaces. The pellets’ compressive strength before being immersed in SBF ranged between 24.42 ± 1.5 and 24.93 ± 1.7 MPa. The compressive strength of the pellets noticeably decreased to 34.4% and 40.7% after 14 days of immersion in SBF. In conclusion, the akermanite-gehlenite bioceramic prepared using the wet mechanochemical method can potentially become a bone substitute.
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Solid composite electrolyte formed via CeO2 nanoparticles and supramolecular network material for lithium-ion batteries
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-04-14 , DOI: 10.1007/s41779-023-00877-9
High-performance solid polymer electrolytes are promising candidates for lithium-ion batteries with enhanced prolonged service life, increased lifetime, and improved safety for grid storage and electric vehicles. Herein, we present a low-cost conductive supramolecular polymer composite comprising UPysynthon, polyethylene glycol with LiClO4 salt, and CeO2(UPy-PEG-CeO2) designed and fabricated by dispersion method, which includes altering compositions. The supramolecular lithium-ion conductor utilizes UPy and PEG functionalized CeO2 in the polymer matrix containing UPy units. The prepared electrolyte membranes form a supramolecular network with the UPy polymer on CeO2 via the quadruple hydrogen bonding. The supramolecular interactions were confirmed by FT-IR and NMR spectroscopy. The surface morphology of UPy-PEG-CeO2 reduces the agglomeration and uniformly disperses, ultimately improving the ionic conductance. The suprmolecular polymer (1):LiClO4(Li)(0.95):nano CeO2(0.05) (1:0.95:0.05) solid electrolyte shown superior lithium-ion transference number. Consequently, the supramolecular polymers:LiClO4(Li):CeO2 in 1:0.95:0.05 ratio exhibit enhanced ionic conductivity of 4.03×10−5 S cm−1 at room temperature. Furthermore, the solid polymer electrolyte thermal stability was confirmed by DSC studies.
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The combination of electrophoretic deposition and seed-mediated growth as an effective preparation procedure of FTO/AuNPs electrodes for arsenic(III) measurement
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s41779-023-00916-5
Inorganic arsenic is very toxic but is widely distributed in the environment. Recently, anodic stripping voltammetry method has been developed for the determination of trace inorganic arsenic. In this research, gold nanoparticles coated on fluorine-doped tin oxide glass (FTO/AuNPs) electrodes were successfully fabricated via the combination of electrophoretic deposition and seed-mediated growth and were utilized as an electrode for the detection of arsenic(III). First, FTO/AuNPs electrodes were prepared by varying the potential (1–5 V) and the time (30–180 min) of electrophoretic deposition process. Electrochemical analysis of FTO/AuNPs electrodes was proceeded by cyclic voltammetric measurement in electrolyte solutions containing 0.005 M HQ and 0.1 M NaClO4, showing the optimized electrophoretic potential and time to be 3 V and 90 min. The best-performed FTO/AuNPs electrode after electrophoretic deposition was immersed in different seed-mediated growth solutions, which exhibited an increase in both nanoparticle size and electrochemical activity. Finally, the fabricated FTO/AuNPs electrodes were utilized for arsenic(III) analysis by anodic stripping voltammetry–square wave voltammetry method which showed high sensitivity, as limit of detection value of 3.76 ppb and limit of quantification value of 11.6 ppb could be achieved.
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A comprehensive review of the effects of porosity and macro- and micropore formations in porous β-TCP scaffolds on cell responses
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-04-13 , DOI: 10.1007/s41779-023-00880-0
The present study comprehensively reviewed the effects of porosity, micropores, and macropores of porous β-TCP scaffold on cell responses. Relevant information from reports conducted between 2000 and 2022 available in databases, such as ScienceDirect, Google Scholar, Scopus, and PubMed, were systematically searched during this study. Although numerous studies have reported on porous β-TCP scaffolds, no publication has discussed the effects of porosity and micropore and macropore formations in porous β-TCP scaffolds towards cell response. Consequently, the current review presented a comprehensive understanding of the roles of porosity and macro- and micropore sizes in influencing cell activities towards porous β-TCP scaffolds. The information discussed in this review would provide new insights into the significance of porosity, macropores, and micropores in inducing bone-like cell activities towards porous β-TCP scaffolds.
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Cyclic thermal shock behaviors of ZrB2-SiC laminated ceramics sintered with different-sized particles for each sublayer
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-04-11 , DOI: 10.1007/s41779-023-00863-1
The ZrB2-SiC ultra-high temperature ceramic is one of the most promising materials for the thermal protection system of hypersonic vehicles. However, the thermal protection system must meet the requirements of thermal protection capability and the lightweight characteristic at the same time. ZrB2-20 vol.% SiC laminated ceramics with the same material compositions and different-sized particles for each sublayer were prepared by the spark plasma sintering method. Microstructures, grain size, elastic modulus, and hardness of the laminated ceramics were then characterized. Thermal insulation and thermal shock performance of laminated and monolithic ceramics were tested by a self-developed quartz lamp heating platform. The laminated ceramics were composed of three layers with large, medium, and small grain sizes, respectively. The elastic modulus and hardness of laminated ceramics gradually decrease layer by layer due to the different grain sizes. Compared with monolithic ceramics, the laminated ceramics have lower density and a similar cyclic thermal shock resistance, while the thermal insulation ability was obviously higher. The results proved that the ZrB2–SiC laminated ceramics have a better application prospect in thermal protection systems.
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Preparation of ciprofloxacin-loaded oyster shell derived hydroxyapatite composite film for biomedical applications
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-04-03 , DOI: 10.1007/s41779-023-00861-3
Osteomyelitis is an acute or chronic bone infection and inflammation caused by pyogenic organisms like bacteria. Treatment includes surgery and intake of antibiotics for a prolonged time. This work aims to provide a novel composite material which is cost-effective and reduces the dosage of antibiotics by implanting at the targeted site to eradicate the disease. Hydroxyapatite (HAp) Ca10(PO4)6(OH)2 extracted from oyster shell is used to improve the biocompatibility of the composite and recycling of the waste shell reduces the environmental pollution. Ciprofloxacin loaded hydroxyapatite/chitosan composite is synthesized and characterized to mimic the natural bone compositions. The prepared composite material is characterized by X-ray diffraction (XRD), Fourier transform infrared spectrometer (FTIR), thermo-gravimetric analysis (TGA-DTA), and scanning electron microscope (SEM) and energy dispersive X-ray spectroscopy (EDS). The XRD results show the prepared HAp is in good agreement with the JCPDS 076–0694 with standard peaks and crystalline structure. FTIR results confirm the presence of hydroxyapatite in both HAp powder and composite film, with the peaks corresponding to the absorption bands of phosphate and hydroxyl functional groups. Thermo-gravimetric analysis (TGA-DTA) is carried out to estimate the stability of HAp powder synthesized from oyster shell and film composite at higher temperatures. TGA is analyzed between 0 and 1000 °C, and it shows minimal weight loss till 700 °C for both HAp powder and composite film. SEM EDS has revealed the surface morphology and the chemical elements to validate the presence of hydroxyapatite, chitosan, and ciprofloxacin in the composite film. In-vitro degradation and drug release results show a sustained degradation and drug release of the film when immersed in the PBS solution. The MTT assay direct method test using L929 cell lines shows good biocompatibility with cell growth for the prepared HAp/chitosan/ciprofloxacin composite film.
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Lattice dynamics, core–shell electron structure and Judd − Ofelt analysis on europium-doped Gd2O3 micro phosphors
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-03-30 , DOI: 10.1007/s41779-023-00873-z
Various concentrations of europium-doped gadolinium oxide powders are synthesized by a high-temperature solid-state reaction method. Raman spectra of the compounds exhibited the vibrations and symmetry of monoclinic single-phase crystal formation, with the predominant monoclinic phase of Gd2O3 which is consistent with the XRD findings reported earlier. The core level electron emission spectra revealed the formation of highly valence-stable compound systems with shell structures corresponding to Eu3+ and Gd3+ electronic states. In-depth analysis of photoluminescence spectra with multiple emissions in the yellow–red region corresponding to transitions of 5D0–7F2, 5D0–7F1, and 5D0–7F0 which arise due to europium substitution brought out interesting findings of colourinescence parameters. Investigations of Judd–Ofelt parameters, mean lifetimes, radiative transition rates, and CIE coordinates revealed the compatibility of the prepared samples as the good orange-red emitter.
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Microstructure, crystallization, microwave properties of (Mg0.95Co0.05)2(Ti1−xSnx)O4 spinel-type solid solution for microwave applications
Nucleosides, Nucleotides & Nucleic Acids ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1007/s41779-023-00879-7
The crystallization, microstructure analysis, and sintering behavior, microwave properties of (Mg0.95Co0.05)2(Ti1−xSnx)O4 ceramics, processed with raw powders of MgO, CoO, SnO2, and TiO2 via the conventional solid-state method are investigated. X-ray diffraction and X-ray spectroscopy analyses showed that the crystal structure of these samples was spinel-type. The microstructure with the substitution amount of Sn4+ and the dielectric performances of the (Mg0.95Co0.05)2(Ti1−xSnx)O4 ceramics were also explored. The (Mg0.95Co0.05)2(Ti1−xSnx)O4 ceramic could be sintered at 1350 °C, and the microwave dielectric performance was found to be strongly correlated with the sintering temperature. A maximum quality factor (Q×f) value of 330,000 (GHz), dielectric constant (εr) of 14.75, and temperature coefficient (τf) of −47.5 ppm/°C were achieved for samples sintered at 1350 °C for 4 h. (Mg0.95Co0.05)2(Ti0.97Sn0.03)O4 material system shows high potential for applications of high frequency-selection components in satellite communication and 5th Generation Mobile Communication Technology wireless telecommunication systems.
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